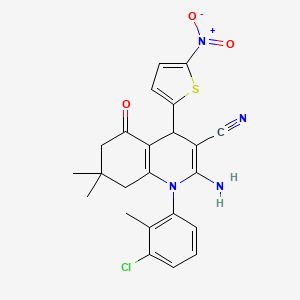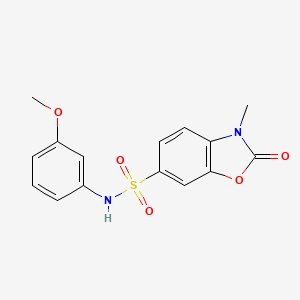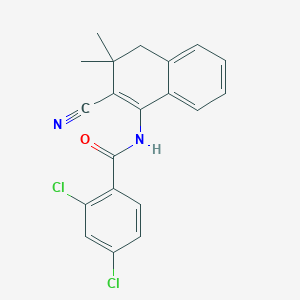![molecular formula C22H19N5O3 B4328749 9,10-dimethyl-2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide](/img/structure/B4328749.png)
9,10-dimethyl-2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide
Descripción general
Descripción
9,10-dimethyl-2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide is a complex organic compound that belongs to the class of benzimidazoquinolines. This compound is characterized by its unique structure, which includes a morpholine ring, nitro group, and a carbonitrile group. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dimethyl-2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
9,10-dimethyl-2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The morpholine ring and other substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
9,10-dimethyl-2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 9,10-dimethyl-2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with DNA and proteins, disrupting their normal functions and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like quinoline and its derivatives share a similar core structure but differ in their substituents.
Benzimidazole Derivatives: These compounds have a benzimidazole core and exhibit similar biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring are also comparable in terms of their chemical reactivity and biological properties
Uniqueness
What sets 9,10-dimethyl-2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitro group and the morpholine ring enhances its potential as a versatile compound in various applications .
Propiedades
IUPAC Name |
9,10-dimethyl-2-morpholin-4-yl-3-nitrobenzimidazolo[1,2-a]quinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-13-7-17-19(8-14(13)2)26-18-11-20(25-3-5-30-6-4-25)21(27(28)29)10-15(18)9-16(12-23)22(26)24-17/h7-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGHUFYUOWXOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C4=CC(=C(C=C4C=C(C3=N2)C#N)[N+](=O)[O-])N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-nitrothiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4328674.png)

![ethyl 5-nitro-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B4328686.png)
![4-(2-fluorophenyl)-3-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4328697.png)

![ETHYL 6-({N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]4-FLUOROBENZENESULFONAMIDO}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4328708.png)
![ethyl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4328709.png)
![N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B4328718.png)
![N-PROPANOYL-N-[(2Z)-2-(PROPANOYLIMINO)-2H,3H-[1,3]THIAZOLO[4,5-B]QUINOXALIN-3-YL]PROPANAMIDE](/img/structure/B4328720.png)
![5,7-DIPHENYL-2-(2-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE](/img/structure/B4328730.png)
![METHYL 4-[3-(5-BROMOFURAN-2-AMIDO)-5-METHYL-1H-PYRAZOL-1-YL]BUTANOATE](/img/structure/B4328734.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B4328754.png)
